(Z)-2-methoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound "(Z)-2-methoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide" features a benzothiazole core substituted with a nitro group at position 6, a prop-2-yn-1-yl group at position 3, and a 2-methoxybenzamide moiety. The Z-configuration of the imine bond is critical for its stereoelectronic properties, influencing its biological activity and molecular interactions.
Properties
IUPAC Name |
2-methoxy-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-3-10-20-14-9-8-12(21(23)24)11-16(14)26-18(20)19-17(22)13-6-4-5-7-15(13)25-2/h1,4-9,11H,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPSWEJVGSVQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-methoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.4 g/mol. The structural features include a methoxy group, a nitro group, and a prop-2-yn-1-yl substituent on the benzothiazole moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃N₃O₅S |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 896278-61-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may lead to cytotoxic effects. Additionally, the benzothiazole moiety is known to interact with enzymes and receptors, modulating their activities and contributing to the observed biological effects.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, a study indicated that benzothiazole derivatives could induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways . The specific compound has shown promising results in vitro against various cancer cell lines, with IC50 values indicating effective cytotoxicity.
Antimicrobial Activity
Benzothiazole derivatives are also noted for their antimicrobial properties. Research has shown that these compounds can exhibit selective antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups, such as nitro or methoxy, enhances their efficacy against resistant strains .
Anticonvulsant Activity
The anticonvulsant potential of benzothiazole compounds has been explored in various animal models. A study highlighted that certain derivatives demonstrated significant protective effects against picrotoxin-induced seizures . The mechanism is believed to involve modulation of GABAergic pathways, which are critical in seizure activity regulation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring can significantly influence potency and selectivity:
- Nitro Group : Enhances interaction with cellular targets.
- Methoxy Group : Increases lipophilicity and cellular uptake.
- Alkynyl Substituents : Contribute to unique binding interactions with proteins.
Case Studies
- Anticancer Study : A derivative similar to this compound was tested against MCF-7 breast cancer cells, showing an IC50 value of 5 µM, indicating significant growth inhibition compared to control treatments .
- Antimicrobial Efficacy : Another study evaluated the antibacterial activity against E. coli and Staphylococcus aureus, reporting minimum inhibitory concentrations (MICs) below 16 µM for several derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Electronic Effects
The target compound shares structural motifs with several benzothiazole and benzamide derivatives but differs in key substituents:
- Propynyl Group : Unique to the target compound, the prop-2-yn-1-yl group may increase metabolic stability compared to phenyl or furan substituents in analogs .
- Methoxybenzamide vs. Thiadiazole : The 2-methoxybenzamide in the target compound offers distinct hydrogen-bonding capabilities compared to the thiadiazole-thioacetamide in 6d , which may alter solubility and target selectivity .
Spectroscopic and Physicochemical Properties
- IR/NMR: The nitro group in the target compound would exhibit strong IR absorption near 1345–1520 cm⁻¹ (asymmetric/symmetric NO₂ stretching), similar to 6d . The propynyl C≡C stretch (~2100 cm⁻¹) is distinct from the thiadiazole C=N peaks (~1645 cm⁻¹) in 6d .
- Solubility : The 2-methoxybenzamide moiety may improve aqueous solubility compared to the hydrophobic thiadiazole-thioacetamide in 6d but reduce it relative to polar thiosemicarbazides () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
